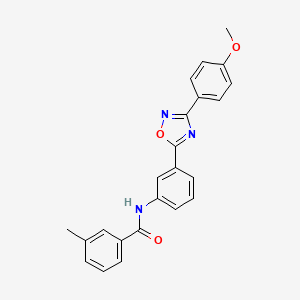
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide, also known as MO-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. MO-1 was first synthesized in 2012 by researchers at the University of California, San Diego, and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). Inhibition of these enzymes can lead to anti-inflammatory and anti-cancer effects. This compound has also been shown to modulate several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in experimental models. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple enzymes and signaling pathways. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another area of interest is the investigation of this compound in combination with other therapeutics, such as chemotherapy drugs or immunotherapy agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, this compound is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. This compound has been shown to have several biochemical and physiological effects, including the inhibition of enzymes and signaling pathways. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for the synthesis are commercially available and can be obtained from chemical suppliers. The synthesis method has been described in detail in scientific publications, and the compound has been synthesized by several research groups.
Applications De Recherche Scientifique
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-3-methylbenzamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation is a key factor in many diseases, and this compound has been shown to have anti-inflammatory effects in several experimental models. In neurodegenerative diseases, this compound has been studied for its potential to protect neurons from damage and improve cognitive function.
Propriétés
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-5-3-6-17(13-15)22(27)24-19-8-4-7-18(14-19)23-25-21(26-29-23)16-9-11-20(28-2)12-10-16/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFQEDXTXQSIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
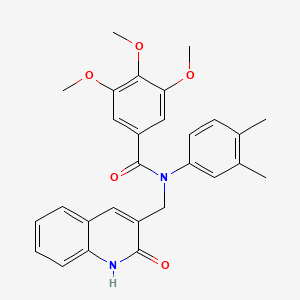
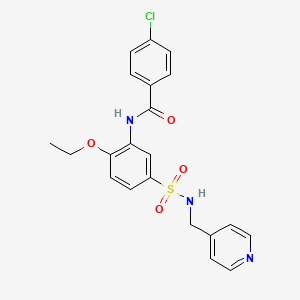
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7708926.png)
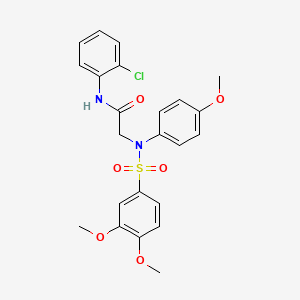
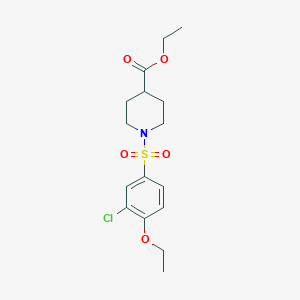
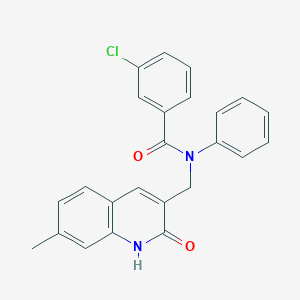
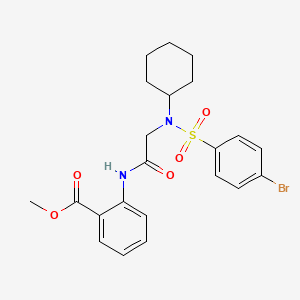
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7708971.png)


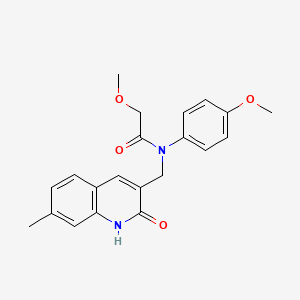
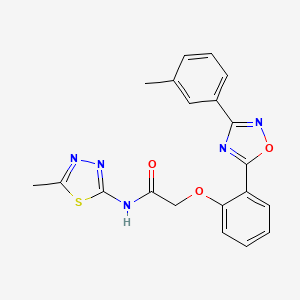
![ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7709011.png)

